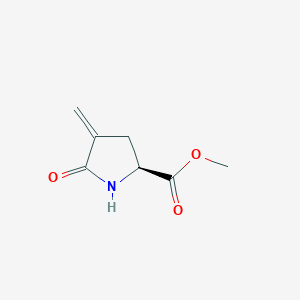
(S)-Methyl 4-methylene-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-5-oxo-L-proline methyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methylene group at the fourth position and a keto group at the fifth position of the proline ring, with a methyl ester functional group attached to the carboxyl group. The molecular formula of 4-Methylene-5-oxo-L-proline methyl ester is C7H9NO3, and it has a molecular weight of 155.15 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-5-oxo-L-proline methyl ester typically involves the esterification of 4-Methylene-5-oxo-L-proline. One common method is the reaction of 4-Methylene-5-oxo-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 4-Methylene-5-oxo-L-proline methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylene-5-oxo-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the methylene group under basic conditions.
Major Products Formed
Oxidation: 4-Methylene-5-oxo-L-proline.
Reduction: 4-Methylene-5-hydroxy-L-proline methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylene-5-oxo-L-proline methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methylene-5-oxo-L-proline methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and degradation. It can also modulate signaling pathways by interacting with receptors and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methylene-5-oxo-DL-proline methyl ester
- N-Boc-4-oxo-L-proline methyl ester
- 2-Pyrrolidone-5-carboxylic acid methyl ester
Uniqueness
4-Methylene-5-oxo-L-proline methyl ester is unique due to its specific structural features, including the methylene and keto groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
182073-75-2 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl (2S)-4-methylidene-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-4-3-5(7(10)11-2)8-6(4)9/h5H,1,3H2,2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
FPEXMFLDKAVODR-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CC(=C)C(=O)N1 |
SMILES isomérique |
COC(=O)[C@@H]1CC(=C)C(=O)N1 |
SMILES canonique |
COC(=O)C1CC(=C)C(=O)N1 |
Synonymes |
L-Proline, 4-methylene-5-oxo-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


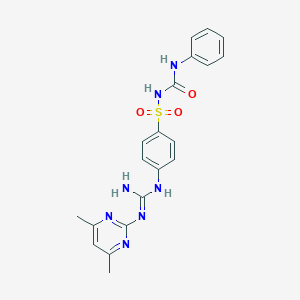
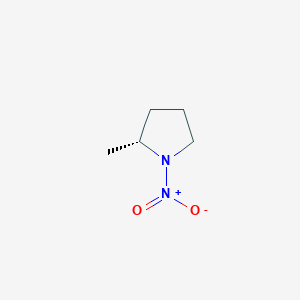
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)

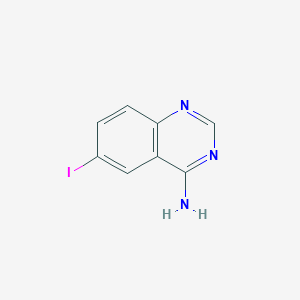
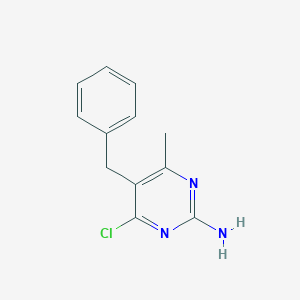
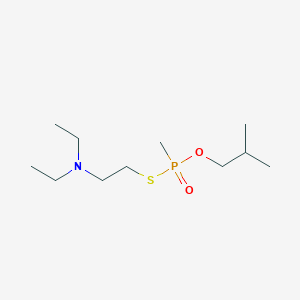
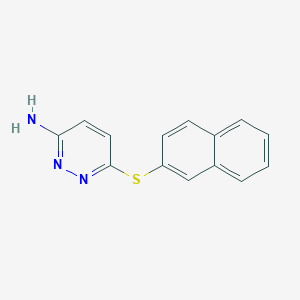
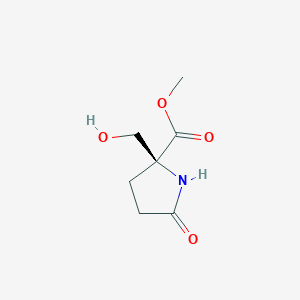
![Furo[3,2-b]pyridin-2-ylmethanol](/img/structure/B66503.png)
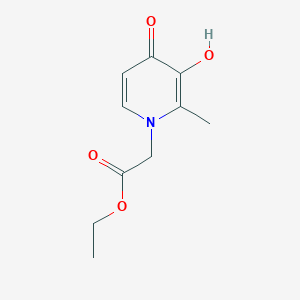
![N-carbamothioylimino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66506.png)
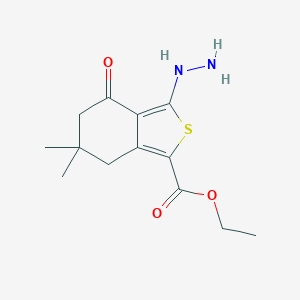
![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)
